molecular formula C10H16N4O2PtS2 B12874081 cis-{Platinum(morpholine)(thiocyanate)2}

cis-{Platinum(morpholine)(thiocyanate)2}

Cat. No.: B12874081
M. Wt: 483.5 g/mol
InChI Key: PYRVNIQDQCVJJF-UHFFFAOYSA-L
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Description

cis-{Platinum(morpholine)(thiocyanate)₂} is a platinum(II) coordination complex featuring a square planar geometry. Its structure comprises one morpholine ligand (a six-membered heterocyclic amine) and two ambidentate thiocyanate (SCN⁻) ligands arranged in a cis configuration. The compound is synthesized via ligand-exchange reactions, analogous to methods used for cisplatin (cis-[Pt(NH₃)₂Cl₂]) . Thiocyanate’s ambidentate nature allows coordination via sulfur (soft base) or nitrogen (hard base), influencing stability and redox properties .

Properties

Molecular Formula

C10H16N4O2PtS2

Molecular Weight

483.5 g/mol

IUPAC Name

morpholin-4-ide;platinum(4+);dithiocyanate

InChI

InChI=1S/2C4H8NO.2CHNS.Pt/c2*1-3-6-4-2-5-1;2*2-1-3;/h2*1-4H2;2*3H;/q2*-1;;;+4/p-2

InChI Key

PYRVNIQDQCVJJF-UHFFFAOYSA-L

Canonical SMILES

C1COCC[N-]1.C1COCC[N-]1.C(#N)[S-].C(#N)[S-].[Pt+4]

Origin of Product

United States

Preparation Methods

The synthesis of cis-{Platinum(morpholine)(thiocyanate)2} typically involves the reaction of a platinum precursor with morpholine and thiocyanate under controlled conditions. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where potassium tetrachloroplatinate(II) is reacted with morpholine and potassium thiocyanate. The reaction mixture is then heated to facilitate the formation of the desired complex. The product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

cis-{Platinum(morpholine)(thiocyanate)2} undergoes various chemical reactions, including substitution and redox reactions. In substitution reactions, the thiocyanate ligands can be replaced by other ligands such as chloride or bromide under appropriate conditions. Redox reactions involving this compound typically involve the oxidation of the platinum center. Common reagents used in these reactions include halide salts and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a precursor for the synthesis of other platinum complexes. It is also studied for its catalytic properties in various chemical reactions.

    Biology: Research has explored the biological activity of this compound, including its potential as an anticancer agent. Studies have shown that it can interact with DNA and proteins, leading to cell death in certain cancer cell lines.

    Medicine: Due to its potential anticancer properties, cis-{Platinum(morpholine)(thiocyanate)2} is being investigated for use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug development.

    Industry: The compound’s catalytic properties are of interest for industrial applications, particularly in processes involving the oxidation of organic compounds.

Mechanism of Action

The mechanism of action of cis-{Platinum(morpholine)(thiocyanate)2} involves its interaction with cellular biomolecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound can also interact with proteins, affecting their function and stability. The specific molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Platinum Complexes

Structural and Ligand-Based Comparisons

Table 1: Structural Comparison of Platinum(II) Complexes
Compound Ligands Geometry Key Properties
cis-{Pt(morpholine)(SCN)₂} Morpholine, 2 SCN⁻ (cis) Square planar Ambidentate SCN⁻; bulkier amine ligand
Cisplatin ([Pt(NH₃)₂Cl₂]) 2 NH₃, 2 Cl⁻ (cis) Square planar DNA crosslinking; nephrotoxic
Transplatin ([Pt(NH₃)₂Cl₂]) 2 NH₃, 2 Cl⁻ (trans) Square planar Less bioactive due to trans configuration
[Pt(SCN)₄]²⁻ 4 SCN⁻ Tetrahedral High solubility; used in extraction
Oxaliplatin 1,2-cyclohexanediamine, oxalate Octahedral Reduced toxicity; colorectal cancer use

Key Observations :

  • Thiocyanate’s larger size compared to Cl⁻ may enhance lipophilicity, affecting cellular uptake .
  • Coordination Mode: Thiocyanate’s S- or N-binding alters stability. S-bound complexes (soft acid-base pairs) are more stable in non-aqueous media, as seen in zinc thiocyanate extraction systems .

Stability and Reactivity

  • Thermodynamic Stability : The stability of cis-{Pt(morpholine)(SCN)₂} depends on solvent polarity and pH. Thiocyanate complexes exhibit variable stability constants; for example, [Pt(SCN)₄]²⁻ is stable in acidic conditions, aiding platinum recovery in hydrometallurgy .
  • Redox Activity : Thiocyanate ligands can participate in redox reactions, unlike chloride. This may render cis-{Pt(morpholine)(SCN)₂} more reactive in biological environments compared to cisplatin .

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